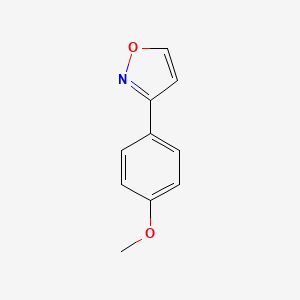

3-(4-Methoxyphenyl)isoxazole

Overview

Description

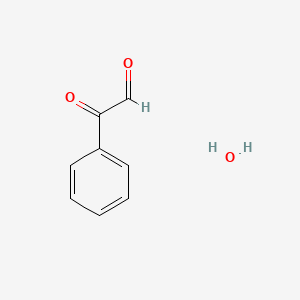

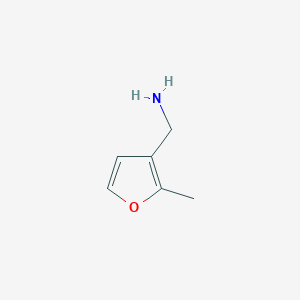

3-(4-Methoxyphenyl)isoxazole is a chemical compound with the formula C10H10N2O2 . It is commonly found in many commercially available drugs .

Synthesis Analysis

Isoxazole synthesis often involves metal-free synthetic routes due to the drawbacks of metal-catalyzed reactions such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating from reaction mixtures . A common method for isoxazole synthesis employs Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . Other synthetic methods include the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .Chemical Reactions Analysis

Isoxazole derivatives are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity . The labile N–O bond in the isoxazole ring allows for various transformations, making isoxazoles synthetically useful .Scientific Research Applications

Synthesis and Structural Analysis : 3-(4-Methoxyphenyl)isoxazole derivatives have been synthesized and structurally analyzed. The synthesis involves the use of different reactants and conditions, leading to products with varying properties. For example, Perkins et al. (2003) detailed the synthesis of 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole, emphasizing the significance of reactant selection and process conditions in determining the structure and properties of the final compound (Perkins et al., 2003).

Crystal Structure and Molecular Docking : Research involving molecular docking and crystal structure analysis of this compound derivatives has been conducted. Sreenatha et al. (2017) characterized a compound using spectral studies, X-ray diffraction, and molecular docking, showing the potential of these compounds in interacting with various biological targets (Sreenatha et al., 2017).

Antibacterial and Antitubercular Activity : Shingare et al. (2018) synthesized a novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antitubercular activity. The study demonstrates the potential therapeutic applications of these compounds in treating bacterial and tubercular infections (Shingare et al., 2018).

Fungitoxicity : Babar and Tomar (2005) investigated the fungitoxicity of isoxazoles including this compound derivatives. The compounds showed promising activity against fungi, suggesting their use in agricultural fungicides (Babar & Tomar, 2005).

Corrosion Inhibition : Bouklah et al. (2006) explored the application of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, a related compound, in corrosion inhibition. The study found it to be an effective inhibitor for steel corrosion in acidic media, indicating potential industrial applications (Bouklah et al., 2006).

Anticancer Activity : Several studies have explored the anticancer potential of this compound derivatives. For example, Radhika et al. (2020) synthesized pyrazoline incorporated isoxazole derivatives and evaluated their efficacy against breast cancer cell lines (Radhika et al., 2020).

Future Directions

Isoxazole and its derivatives continue to attract researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing efficient techniques for synthesizing a wide array of significant substructures for drug discovery .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-7-13-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVBMOWWQXBIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90485741 | |

| Record name | 3-(4-Methoxyphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61428-20-4 | |

| Record name | 3-(4-Methoxyphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(4-Methoxyphenyl)isoxazole interact with copper to inhibit corrosion?

A1: Research suggests that this compound acts as an effective corrosion inhibitor for copper in 1 M sulfuric acid solutions. [] The compound achieves this by adsorbing onto the copper surface, forming a protective layer that hinders the interaction of corrosive ions with the metal. [] This adsorption process, as demonstrated by electrochemical impedance spectroscopy (EIS), increases the total resistance of the copper surface, indicating a decrease in the corrosion rate. []

Q2: What is the nature of this compound adsorption onto the copper surface?

A2: Experimental data, particularly the analysis of polarization curves and adherence to the Langmuir isotherm, suggests that the adsorption of this compound on copper occurs through a combination of physical and chemical interactions. [] This implies the involvement of both weak van der Waals forces and stronger chemical bonds in the formation of the protective layer on the copper surface.

Q3: How does temperature affect the performance of this compound as a corrosion inhibitor?

A3: While the provided research abstracts don't explicitly detail the impact of temperature on the inhibitor's performance, one study mentions investigating this aspect. [] Further research focusing on the temperature dependence of this compound's adsorption and inhibition properties would be valuable. Such studies could reveal optimal temperature ranges for its application and provide insights into the activation energies associated with the adsorption process.

Q4: Beyond experimental techniques, are there computational methods being used to study this compound?

A4: One of the research abstracts mentions employing quantum chemical calculations in conjunction with experimental techniques. [] These calculations are likely used to investigate the electronic structure of this compound, providing insights into its reactivity and interactions with the copper surface at a molecular level. This approach complements experimental findings and can contribute to a deeper understanding of the inhibitor's mechanism of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)

![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)

![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)